3,4-Methylenedioxyphenylboronic acid
Overview
Description
3,4-Methylenedioxyphenylboronic acid is a useful research compound. Its molecular formula is C7H7BO4 and its molecular weight is 165.94 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metabolic Fate Studies
- Research has explored the metabolic fate of related compounds to 3,4-Methylenedioxyphenylboronic acid, such as gallic acid, which undergoes 0-methylation and dehydroxylation in the animal body. This provides insights into how similar compounds might be metabolized and their potential applications in food and therapeutic treatments (Booth et al., 1959).
Bioorthogonal Chemistry
- A study demonstrated the use of 2-formylphenylboronic acid (a compound related to this compound) in forming a stable boron-nitrogen heterocycle, which has applications in bioorthogonal coupling reactions, particularly useful for protein conjugation under physiologically compatible conditions (Dilek et al., 2015).
Organic Synthesis
- Research on the synthesis of 4-arylcoumarins via Cu-catalyzed hydroarylation with arylboronic acids, which include compounds structurally similar to this compound, has been conducted. This process is significant for the synthesis of biologically active natural and artificial compounds (Yamamoto & Kirai, 2008).
Nanotechnology
- The development of Ag/zeolite nanocomposites using phenylboronic acid derivatives (closely related to this compound) has been reported. These nanocomposites are used as catalysts for hydroxylation of phenylboronic acid to phenol and reduction of various dyes, showcasing their potential in environmental applications (Hatamifard et al., 2016).
Glucose Sensing
- A study on 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid (a derivative of this compound) has been conducted for enzyme-free glucose sensing. This showcases the potential of these compounds in developing new glucose sensorsfor medical and diagnostic purposes (Bao et al., 2021).
Catalysis
- Research indicates that primary alkylboronic acids, which are structurally related to this compound, act as highly effective catalysts in the dehydrative amide condensation of α-hydroxycarboxylic acids. This discovery is significant for large-scale chemical synthesis and pharmaceutical manufacturing (Yamashita, Sakakura, & Ishihara, 2013).
Supramolecular Chemistry
- Phenylboronic acids, closely related to this compound, have been used in the design and synthesis of supramolecular assemblies. This research is pivotal in developing new materials and understanding molecular interactions (Pedireddi & Seethalekshmi, 2004).
Mechanism of Action
Target of Action
It is known to be a reactant involved in various chemical reactions .
Mode of Action
3,4-Methylenedioxyphenylboronic acid interacts with its targets through several chemical reactions. These include the Petasis reaction between glyoxylic acid, α-amino phosphonates, and organylboronic acids, Mannich-type multicomponent assembly and 1,3-dipolar cycloaddition for the synthesis of tetrahydroisoquinoline fused isoxazolidine scafford, and Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the chemical reactions it participates in. These include the Petasis reaction, Mannich-type multicomponent assembly, 1,3-dipolar cycloaddition, Suzuki-Miyaura cross-coupling, and others . The downstream effects of these reactions depend on the specific context in which the compound is used.
Pharmacokinetics
Its molecular weight (16594) and predicted properties such as boiling point (3473±520 °C) and density (142±01 g/cm3) can provide some insights into its potential bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are determined by the specific reactions it participates in. For example, in the Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides, it can contribute to the formation of biaryl compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature should be in a dark place, sealed in dry, room temperature conditions
Properties
IUPAC Name |
1,3-benzodioxol-5-ylboronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3,9-10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHPUBKZZPSUIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OCO2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370261 | |
Record name | 3,4-METHYLENEDIOXYPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94839-07-3 | |
Record name | 3,4-METHYLENEDIOXYPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2H-1,3-benzodioxol-5-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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